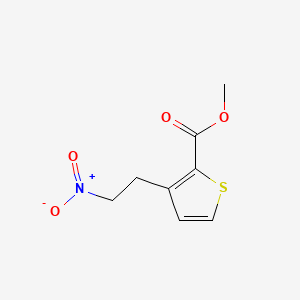

Methyl 3-(2-nitroethyl)thiophene-2-carboxylate

Description

Methyl 3-(2-nitroethyl)thiophene-2-carboxylate is a nitro-substituted thiophene derivative characterized by a nitroethyl (-CH₂CH₂NO₂) group at the 3-position of the thiophene ring and a methyl ester (-COOCH₃) at the 2-position. Nitro groups are electron-withdrawing, influencing reactivity and stability, and the ester moiety enhances solubility in organic solvents. Such compounds are often intermediates in pharmaceuticals, agrochemicals, or materials science .

Properties

IUPAC Name |

methyl 3-(2-nitroethyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-13-8(10)7-6(3-5-14-7)2-4-9(11)12/h3,5H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQHUHSXDVQPPNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)CC[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Nitration of Thiophene Derivatives: One common method involves the nitration of a thiophene derivative

Friedel-Crafts Alkylation: Another approach is the Friedel-Crafts alkylation of thiophene-2-carboxylate with nitroethane in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Methyl 3-(2-nitroethyl)thiophene-2-carboxylate can undergo oxidation reactions, particularly at the nitroethyl group, leading to the formation of nitro and carboxyl derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.

Major Products

Oxidation: Nitrothiophene carboxylic acids.

Reduction: Aminoethylthiophene derivatives.

Substitution: Halogenated thiophenes or thiophene ethers.

Scientific Research Applications

Scientific Research Applications

- Chemistry Methyl 3-(2-nitroethyl)thiophene-2-carboxylate serves as an intermediate in synthesizing more complex thiophene derivatives, enabling exploration of new reaction pathways and novel compound development.

- Biology and Medicine This compound is investigated for its potential pharmacological properties, as thiophene derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. Researchers explore its interactions with biological targets to develop new therapeutic agents.

- Industry Thiophene derivatives are used in producing organic semiconductors, light-emitting diodes (OLEDs), and corrosion inhibitors.

Chemical Reactions

- Oxidation this compound can undergo oxidation, particularly at the nitroethyl group, leading to nitro and carboxyl derivatives. Common reagents and conditions include potassium permanganate or chromium trioxide in acidic conditions.

- Reduction The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

- Substitution Capable of undergoing substitution reactions with halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity Thiophene structures exhibit antioxidant properties, protecting cells from oxidative stress.

- Anti-inflammatory Effects The nitro group may enhance anti-inflammatory responses by modulating nitric oxide synthase (NOS) activity, crucial in inflammation pathways.

- Anticancer Potential Thiophene derivatives can inhibit cancer cell proliferation through various signaling pathways, including the PI3K/Akt pathway.

Biological Evaluation and Case Studies

- Anticancer Activity This compound significantly reduced the viability of ovarian and breast cancer cells, linked to the inhibition of cell cycle progression and apoptosis induction via mitochondrial pathways.

- Neuroprotective Effects Research on rat brain models indicated that this compound could mitigate neuroinflammation by inhibiting iNOS, suggesting potential applications in neurodegenerative diseases such as Parkinson's disease.

- Oxidative Stress Reduction Treatment with this compound resulted in decreased levels of lipid peroxidation markers, indicating its role as an effective antioxidant.

Mechanism of Action

The mechanism by which Methyl 3-(2-nitroethyl)thiophene-2-carboxylate exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Nitro Substituents

- Methyl 3-(2-nitrophenyl)thiophene-2-carboxylate (): Features a nitrophenyl (-C₆H₄NO₂) group. The nitro group undergoes pH-dependent reduction to form cyclic hydroxamic acids (4) or lactams (5), highlighting nitro’s role in redox-active transformations. This compound is synthesized via Suzuki coupling, demonstrating compatibility with cross-coupling methodologies .

- Methyl 5-nitrobenzo[b]thiophene-2-carboxylate () : A nitro-substituted benzo[b]thiophene. The nitro group at the 5-position participates in nucleophilic aromatic substitution (e.g., with amines under palladium catalysis), suggesting regioselective reactivity in nitrothiophenes .

Key Difference : The nitroethyl group in the target compound may offer greater flexibility for functionalization compared to rigid nitrophenyl or aromatic nitro groups.

Amino and Amido Derivatives

- Methyl 3-aminothiophene-2-carboxylate derivatives (): Amino groups (-NH₂) at the 3-position enable diazotization () or condensation with carbonyl reagents (e.g., dimethylformamide dimethyl acetal in ). Such reactions are pivotal for constructing heterocycles or Schiff bases .

- Methyl 3-(trichloroacetamido)thiophene-2-carboxylate () : The trichloroacetamido group (-NHCOCCl₃) enhances electrophilicity, facilitating nucleophilic attacks. This contrasts with the nitroethyl group, which may prioritize reduction over nucleophilic pathways .

Key Difference: Nitroethyl substituents are less nucleophilic than amino/amido groups but more reactive toward reduction or cyclization.

Sulfonamide and Halogenated Derivatives

- Similar sulfonamides are explored as kinase inhibitors or antimicrobial agents .

- Methyl 5-(2-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate () : Halogen and sulfonyl groups enhance electrophilic aromatic substitution reactivity, enabling further derivatization (e.g., nucleophilic displacement of -Cl) .

Key Difference : Nitroethyl groups lack the hydrogen-bonding or halogen-mediated interactions seen in these derivatives but may confer distinct electronic effects.

Ester Variations and Substituent Effects

- Methyl thiophene-2-carboxylate () : The simplest analogue, with a dielectric constant of 8.81 (20°C), indicating moderate polarity. Substituents like nitroethyl increase polarity and dipole moments, affecting solubility and crystallization .

- Ethyl 2-((2-ethoxy...)thiophene-3-carboxylate () : Ethyl esters offer lipophilicity, whereas methyl esters (as in the target compound) are more polar. Substituent position (2- vs. 3-) also alters steric and electronic profiles .

Key Difference : The nitroethyl group likely increases dipole moment and thermal instability compared to simpler esters.

Data Tables

Biological Activity

Methyl 3-(2-nitroethyl)thiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring substituted with a nitroethyl group and a carboxylate moiety. Its molecular formula is , and it exhibits distinct chemical properties due to the electron-withdrawing nature of the nitro group.

Synthesis

The synthesis of this compound typically involves the nitration of thiophene derivatives followed by esterification. The general synthetic route can be summarized as follows:

- Nitration : Thiophene derivatives are treated with nitrating agents to introduce the nitro group.

- Esterification : The resulting nitrothiophene is then reacted with methyl chloroformate to form the ester.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Compounds with thiophene structures have been shown to exhibit antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : The nitro group may enhance anti-inflammatory responses by modulating nitric oxide synthase (NOS) activity, which is crucial in inflammation pathways .

- Anticancer Potential : Preliminary studies suggest that thiophene derivatives can inhibit cancer cell proliferation through various signaling pathways, including the PI3K/Akt pathway .

Biological Evaluation

Recent studies have evaluated the effects of this compound on various biological systems. Below are key findings from these evaluations:

Case Studies

- Anticancer Activity : In a study examining various substituted thiophenes, this compound was found to significantly reduce the viability of ovarian and breast cancer cells. The mechanism was linked to the inhibition of cell cycle progression and apoptosis induction via mitochondrial pathways.

- Neuroprotective Effects : Research on rat brain models indicated that this compound could mitigate neuroinflammation by inhibiting iNOS, suggesting potential applications in neurodegenerative diseases such as Parkinson's disease.

- Oxidative Stress Reduction : A series of experiments demonstrated that treatment with this compound resulted in decreased levels of lipid peroxidation markers, indicating its role as an effective antioxidant.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.